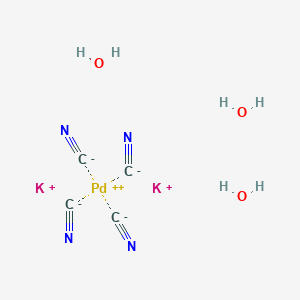
1-((6-Chloropyridin-3-yl)methyl)-N-methylpiperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((6-Chloropyridin-3-yl)methyl)-N-methylpiperidin-3-amine is an organic compound that features a chloropyridine moiety linked to a piperidine ring via a methyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-Chloropyridin-3-yl)methyl)-N-methylpiperidin-3-amine typically involves the following steps:
Preparation of 6-chloropyridine-3-carbaldehyde: This can be achieved by chlorination of pyridine derivatives.
Formation of 6-chloropyridin-3-yl)methylamine: The aldehyde is then reduced to the corresponding alcohol, followed by conversion to the amine using reagents such as ammonia or methylamine.
Coupling with N-methylpiperidine: The final step involves coupling the amine with N-methylpiperidine under reductive amination conditions, often using a reducing agent like sodium cyanoborohydride[][1].
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-((6-Chloropyridin-3-yl)methyl)-N-methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloropyridine moiety to a more reduced state.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Reduced derivatives of the chloropyridine moiety.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-((6-Chloropyridin-3-yl)methyl)-N-methylpiperidin-3-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in neuropharmacology.
Industry: Utilized in the development of agrochemicals and pesticides.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with specific molecular targets. In the context of neuropharmacology, it may act on neurotransmitter receptors, modulating their activity and influencing neural signaling pathways. The exact mechanism can vary depending on the specific application and target .
Comparación Con Compuestos Similares
- 1-((6-Chloropyridin-3-yl)methyl)-N-methylmethanamine
- 1-((6-Chloropyridin-3-yl)methyl)-N-methylimidazolidin-2-imine
Comparison: 1-((6-Chloropyridin-3-yl)methyl)-N-methylpiperidin-3-amine is unique due to its piperidine ring, which can confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. The presence of the piperidine ring may enhance its binding affinity to certain receptors and improve its metabolic stability .
Propiedades
Fórmula molecular |
C12H18ClN3 |
|---|---|
Peso molecular |
239.74 g/mol |
Nombre IUPAC |
1-[(6-chloropyridin-3-yl)methyl]-N-methylpiperidin-3-amine |
InChI |
InChI=1S/C12H18ClN3/c1-14-11-3-2-6-16(9-11)8-10-4-5-12(13)15-7-10/h4-5,7,11,14H,2-3,6,8-9H2,1H3 |
Clave InChI |
XQAPNXODRNBAJZ-UHFFFAOYSA-N |
SMILES canónico |
CNC1CCCN(C1)CC2=CN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B15201120.png)

![2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide](/img/structure/B15201128.png)
![5-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B15201132.png)


![1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne](/img/structure/B15201147.png)

![4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline](/img/structure/B15201167.png)
![5-Methoxyimidazo[1,5-a]pyridine](/img/structure/B15201170.png)

![3-(3-Methylphenyl)-5-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B15201176.png)
